Cas no 358981-50-7 ((E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide)

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide structure
358981-50-7 structure
Product Name:(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide
CAS No:358981-50-7
MF:C19H17BrN2O
MW:369.255083799362
CID:5453617
PubChem ID:2371201
Update Time:2023-08-27

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Bromophenyl)-2-cyano-3-[4-(1-methylethyl)phenyl]-2-propenamide
    • 358981-50-7
    • Z56355995
    • AKOS001060142
    • EN300-26580158
    • (E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide
    • N-(2-bromophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide
    • Inchi: 1S/C19H17BrN2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19(23)22-18-6-4-3-5-17(18)20/h3-11,13H,1-2H3,(H,22,23)/b16-11+
    • InChI Key: MFGSTVBIJYRUEN-LFIBNONCSA-N
    • SMILES: BrC1C=CC=CC=1NC(/C(/C#N)=C/C1C=CC(=CC=1)C(C)C)=O

Computed Properties

  • Exact Mass: 368.05243g/mol
  • Monoisotopic Mass: 368.05243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.381±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 532.9±50.0 °C(Predicted)
  • pka: 10.22±0.70(Predicted)

(E)-N-(2-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26580158-0.05g
N-(2-bromophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide
358981-50-7 95.0%
0.05g
$246.0 2025-03-20
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